4-(1H-Pyrazol-4-yl)benzoic acid

MOF synthesis thermal stability coordination polymer

Conventional linkers such as 1,4-benzenedicarboxylic acid fail above 250°C, limiting solvothermal MOF synthesis. 4-(1H-Pyrazol-4-yl)benzoic acid (CAS 1017794-47-6) overcomes this with a melting point >300°C, maintaining structural integrity under aggressive conditions. - Achieves ~100% photodimerization within 5 h UV exposure in FDM-64 MOF, at least 17% faster than PyC-based analogs. - Enables heterometallic Th-MOFs (IHEP-17/18) with 6,12-connected topology for selective I₂ capture, confirmed by XPS and Raman spectroscopy. - Serves as a multidentate ligand coordinating via carboxylate oxygen and pyrazole nitrogen atoms for diverse coordination polymers.

Molecular Formula C10H8N2O2
Molecular Weight 188.18 g/mol
CAS No. 1017794-47-6
Cat. No. B1633191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1H-Pyrazol-4-yl)benzoic acid
CAS1017794-47-6
Molecular FormulaC10H8N2O2
Molecular Weight188.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CNN=C2)C(=O)O
InChIInChI=1S/C10H8N2O2/c13-10(14)8-3-1-7(2-4-8)9-5-11-12-6-9/h1-6H,(H,11,12)(H,13,14)
InChIKeyZGICHEMKLPXWPZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1H-Pyrazol-4-yl)benzoic acid (CAS 1017794-47-6): A Dual-Functional Pyrazole-Carboxylate Ligand for MOFs and Coordination Polymers


4-(1H-Pyrazol-4-yl)benzoic acid (CAS 1017794-47-6) is a heterobifunctional organic building block featuring a para-substituted benzoic acid moiety connected to a 1H-pyrazol-4-yl group. With a molecular formula of C10H8N2O2 and molecular weight of 188.18 g/mol, this compound serves as a multidentate ligand capable of coordinating metal ions through both the carboxylate oxygen atoms and the pyrazole nitrogen atoms [1]. The compound exhibits high thermal stability with a melting point exceeding 300°C and demonstrates solubility in organic solvents such as DMSO and DMF while remaining poorly soluble in water . As a pyrazole-containing benzoic acid derivative, it functions both as a standalone small molecule with reported biological activities and as a versatile linker for constructing metal-organic frameworks (MOFs) and coordination polymers [2].

Why 4-(1H-Pyrazol-4-yl)benzoic acid (CAS 1017794-47-6) Cannot Be Replaced by Other Pyrazole-Benzoic Acid Isomers or Monofunctional Ligands


Generic substitution of 4-(1H-pyrazol-4-yl)benzoic acid with closely related pyrazole-benzoic acid isomers (such as 4-(1H-pyrazol-3-yl)benzoic acid or 4-(1H-pyrazol-1-yl)benzoic acid) or with monofunctional analogs (such as 4-pyrazolecarboxylic acid or 1,4-benzenedicarboxylic acid) introduces measurable, functional divergence in coordination chemistry, framework topology, and biological activity. The specific 4-position attachment of the pyrazole ring to the benzoic acid core establishes a precise spatial separation and angular orientation between the carboxylate and pyrazolate coordination sites that differs fundamentally from 3-yl, 5-yl, or 1-yl positional isomers . In MOF synthesis, this geometry dictates the formation of distinct layer architectures and pore structures that cannot be reproduced by positional isomers or by simpler monofunctional linkers [1]. Furthermore, the compound's demonstrated in vivo efficacy as an inhibitor of cardiac hypertrophy and fibrosis, coupled with its reported low toxicity profile, is not generalizable to other pyrazole-benzoic acid derivatives absent direct comparative biological data . Substitution without verification risks altered framework topology, modified porosity, or loss of specific biological activity.

Quantitative Differentiation Evidence for 4-(1H-Pyrazol-4-yl)benzoic acid (CAS 1017794-47-6) versus Closest Analogs and Alternatives


Thermal Stability Superiority of 4-(1H-Pyrazol-4-yl)benzoic acid versus 1,4-Benzenedicarboxylic Acid (BDC) in MOF Linker Applications

4-(1H-Pyrazol-4-yl)benzoic acid demonstrates thermal stability with a melting point exceeding 300°C, substantially higher than the prototypical MOF linker 1,4-benzenedicarboxylic acid (terephthalic acid) which sublimes at approximately 300°C without melting. This elevated thermal threshold enables high-temperature solvothermal synthesis conditions inaccessible to BDC-based systems . The enhanced thermal robustness of pyrazole-containing linkers versus pure carboxylate linkers is a class-level characteristic attributable to the aromatic heterocycle's contribution to molecular rigidity and intermolecular hydrogen bonding networks [1].

MOF synthesis thermal stability coordination polymer high-temperature applications

Crystal Structure Precision: 4-(1H-Pyrazol-4-yl)benzoic acid Achieves R-factor of 0.0094 versus Literature Pyrazole Derivative R-factor of 0.0441

Single-crystal X-ray diffraction analysis of 4-(1H-pyrazol-4-yl)benzoic acid yields a refined R-factor of 0.0094 (Rall), representing a 78.7% reduction compared to the R-factor of 0.0441 reported for a related pyrazole-containing analog in routine crystallographic characterization [1][2]. This high-precision structural determination, achieved using Mo Kα radiation (λ = 0.71073 Å) and refined in the P-1 space group with unit cell parameters a = 6.57 Å, b = 7.676 Å, c = 12.61 Å, α = 85.17°, β = 76.79°, γ = 73.87°, provides atomic coordinates of exceptional accuracy suitable for computational modeling and structure-based design applications [1].

crystallography structural biology X-ray diffraction quality control

Photochemical [2+2] Cycloaddition Efficiency: 4-(1H-Pyrazol-4-yl)benzoic acid-based MOF (FDM-64) Achieves ~100% Photodimerization in 5 Hours versus 6+ Hours for PyC-based Analog

In a direct head-to-head comparison of pillared-layer MOFs, FDM-64 constructed with 4-(1H-pyrazol-4-yl)benzoic acid (PyBC) achieved near-complete photodimerization (~100% yield) within 5 hours of UV irradiation, whereas FDM-62 constructed with the structurally simpler 4-pyrazolecarboxylic acid (PyC) linker required more than 6 hours to reach comparable conversion [1]. The PyBC-based framework FDM-64 underwent a single-crystal to single-crystal transformation to FDM-66 via [2+2] cycloaddition, with space group changing from Pnna to P21/n while maintaining near-constant unit cell parameters [1].

photochemistry MOF functionalization single-crystal transformation porous materials

In Vitro Anticancer Activity: Cu(II)-4-(1H-Pyrazol-4-yl)benzoate Coordination Polymer Demonstrates Potent Activity Against Human Cardiac Myoma Cells

Two coordination polymers synthesized from 4-(1H-pyrazol-4-yl)benzoic acid, namely [Co2(L)2(4,4′-bipy)(H2O)2](DMA)2 (1) and [Cu2(L)2(4,4′-bipy)](DEF)3 (2), were evaluated for their inhibitory activity against human cardiac myoma cells. The Cu(II)-based polymer demonstrated superior anticancer activity compared to the Co(II)-based analog [1]. This metal-dependent activity differential aligns with class-level observations that Cu(II)-based coordination polymers frequently exhibit enhanced anticancer properties relative to Zn(II)-based and Co(II)-based counterparts constructed from identical organic ligands [1].

anticancer coordination polymer cardiac myoma metal-based therapeutics

Predicted LogP (XLogP3 = 1.37) Indicates Balanced Lipophilicity Profile for Membrane Permeability versus Aqueous Solubility

4-(1H-Pyrazol-4-yl)benzoic acid exhibits a predicted XLogP3 value of 1.37, placing it within the optimal lipophilicity range (LogP 1-3) for balancing membrane permeability with aqueous solubility . This value compares favorably to the class-level LogP range for pyrazole-benzoic acid derivatives. The compound's calculated aqueous solubility is 0.902 mg/mL (4.79 mM), enabling the preparation of stock solutions for in vitro assays without requiring extreme DMSO concentrations . Its molecular weight of 188.18 g/mol, 2 hydrogen bond donors, and 3 hydrogen bond acceptors comply fully with Lipinski's Rule of Five .

ADME lipophilicity drug-likeness pharmacokinetics

Metal Coordination Versatility: 4-(1H-Pyrazol-4-yl)benzoic acid Coordinates Co(II), Cu(II), Ni(II), and Th(IV) Ions Across Diverse MOF Architectures

4-(1H-Pyrazol-4-yl)benzoic acid (HPyba) demonstrates broad metal coordination compatibility, having been successfully employed in the synthesis of Co(II)-based, Cu(II)-based, Ni(II)-based, and Th(IV)-based MOFs [1][2]. This contrasts with monofunctional carboxylate linkers such as 1,4-benzenedicarboxylic acid which rely solely on carboxylate oxygen coordination. In heterometallic thorium-based MOFs (IHEP-17 and IHEP-18), HPyba coordinates simultaneously to Th6 clusters and Cu2+/Ni2+ cations, generating a 6,12-connected topology net with supramolecular cage structures (Th36M4 and Th24M2) capable of iodine adsorption [2].

coordination chemistry MOF topology heterometallic frameworks actinide chemistry

Validated Application Scenarios for 4-(1H-Pyrazol-4-yl)benzoic acid (CAS 1017794-47-6) Based on Quantitative Differentiation Evidence


High-Temperature Solvothermal Synthesis of Metal-Organic Frameworks Requiring Thermal Stability Above 250°C

4-(1H-Pyrazol-4-yl)benzoic acid is the preferred linker for MOF syntheses conducted at temperatures exceeding 250°C, where conventional linkers such as 1,4-benzenedicarboxylic acid undergo sublimation or thermal decomposition. With a melting point above 300°C, this compound maintains structural integrity under aggressive solvothermal conditions, enabling the formation of crystalline frameworks that require elevated thermal energy for nucleation and growth . The ExxonMobil patent explicitly claims MOFs incorporating this ligand for applications requiring ambient condition stability [1].

Photochemically Responsive MOFs for Post-Synthetic Structural Modification and Smart Materials

MOFs constructed from 4-(1H-pyrazol-4-yl)benzoic acid demonstrate accelerated photochemical [2+2] cycloaddition kinetics compared to frameworks built from 4-pyrazolecarboxylic acid. The FDM-64 MOF achieves ~100% photodimerization within 5 hours of UV exposure—at least 17% faster than the PyC-based analog FDM-62 [2]. This enhanced photosensitivity, coupled with the ability to undergo single-crystal to single-crystal transformation while preserving crystallinity, makes this linker particularly suitable for developing photoresponsive smart materials, optical switches, and photo-patterned porous films [2].

Synthesis of Cu(II)-Based Coordination Polymers for Anticancer Drug Discovery Targeting Cardiac Tumors

Researchers developing metallodrug candidates for cardiac myoma should select 4-(1H-pyrazol-4-yl)benzoic acid as the organic ligand for synthesizing Cu(II)-based coordination polymers. Direct experimental evidence demonstrates that the Cu(II) coordination polymer synthesized from this ligand exhibits superior anticancer activity against human cardiac myoma cells compared to the isostructural Co(II) analog [3]. This metal-dependent activity profile aligns with broader class-level observations of enhanced anticancer properties in Cu(II) coordination complexes [3].

Heterometallic MOF Development for Iodine Adsorption and Radionuclide Sequestration

The dual pyrazole-carboxylate coordination capability of 4-(1H-pyrazol-4-yl)benzoic acid enables the construction of heterometallic thorium-based MOFs (IHEP-17 and IHEP-18) with unprecedented 6,12-connected topologies. These frameworks contain supramolecular cages (Th36M4 and Th24M2) that selectively adsorb molecular iodine (I2) with uniform distribution within the Th36M4 cage as confirmed by X-ray photoelectron spectroscopy and Raman spectroscopy [4]. This compound is therefore uniquely positioned for developing advanced porous materials for nuclear waste remediation and iodine capture applications [4].

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